molecular formula C21H20O4 B14591437 4-Oxo-6-(5-phenylpentyl)-4H-1-benzopyran-2-carboxylic acid CAS No. 61270-47-1

4-Oxo-6-(5-phenylpentyl)-4H-1-benzopyran-2-carboxylic acid

Katalognummer: B14591437
CAS-Nummer: 61270-47-1
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: KFIAWOOWLBHSBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxo-6-(5-phenylpentyl)-4H-chromene-2-carboxylic acid is a chemical compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-6-(5-phenylpentyl)-4H-chromene-2-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4H-chromen-2-one with a phenylpentyl halide in the presence of a base, followed by oxidation to introduce the oxo group at the 4-position. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Oxo-6-(5-phenylpentyl)-4H-chromene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenylpentyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chromenes with various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as UV absorbers or fluorescent dyes.

Wirkmechanismus

The mechanism of action of 4-Oxo-6-(5-phenylpentyl)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

    4-Oxo-4H-chromene-2-carboxylic acid: Lacks the phenylpentyl group, leading to different biological activities.

    6-Phenyl-4H-chromene-2-carboxylic acid: Similar structure but without the oxo group, affecting its reactivity and applications.

Uniqueness: 4-Oxo-6-(5-phenylpentyl)-4H-chromene-2-carboxylic acid is unique due to the presence of both the oxo and phenylpentyl groups, which contribute to its distinct chemical properties and potential applications. This combination of functional groups allows for a wide range of chemical modifications and biological activities, making it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

61270-47-1

Molekularformel

C21H20O4

Molekulargewicht

336.4 g/mol

IUPAC-Name

4-oxo-6-(5-phenylpentyl)chromene-2-carboxylic acid

InChI

InChI=1S/C21H20O4/c22-18-14-20(21(23)24)25-19-12-11-16(13-17(18)19)10-6-2-5-9-15-7-3-1-4-8-15/h1,3-4,7-8,11-14H,2,5-6,9-10H2,(H,23,24)

InChI-Schlüssel

KFIAWOOWLBHSBM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCCCCC2=CC3=C(C=C2)OC(=CC3=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.